Cobaltous potassium sulfate hexahydrate
Description
Structure
2D Structure
Properties
CAS No. |
10026-20-7 |
|---|---|
Molecular Formula |
CoH12K2O14S2 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
dipotassium;cobalt(2+);disulfate;hexahydrate |
InChI |
InChI=1S/Co.2K.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;;;2*(H2,1,2,3,4);6*1H2/q+2;2*+1;;;;;;;;/p-4 |
InChI Key |
MDFLLLCDKIHRMZ-UHFFFAOYSA-J |
Canonical SMILES |
O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Co+2] |
Origin of Product |
United States |
Synthesis and Preparation Methodologies
Solution Growth Techniques
Solution growth is the most prevalent approach for obtaining single crystals of cobaltous potassium sulfate (B86663) hexahydrate. researchgate.net This involves dissolving the precursor salts in a suitable solvent, typically water, and then inducing crystallization. researchgate.net The quality and size of the resulting crystals are highly dependent on the specific technique used to manage solvent removal or temperature changes.
The slow evaporation method is a widely successful and frequently used technique for growing high-quality single crystals of Tutton salts, including cobaltous potassium sulfate hexahydrate. umass.eduresearchgate.net The process involves dissolving the precursor materials in a solvent, commonly deionized water, to create a moderately saturated solution. umass.eduresearchgate.net This solution is then left undisturbed, allowing the solvent to evaporate slowly over a period of days or even weeks. umass.edunih.govyoutube.com
Key aspects of this methodology include:
Solvent Choice : Water is the most common solvent for growing inorganic compounds like Tutton salts. researchgate.net The compound should be moderately soluble in the chosen solvent. umass.edu
Controlled Evaporation Rate : The rate of evaporation can be controlled by methods such as covering the container with a perforated film (like parafilm) or cotton, or by managing the flow of an inert gas over the solution. umass.edu
Minimizing Disturbances : To grow high-quality crystals with minimal defects, the crystallization setup should be kept in a location free from mechanical vibrations and significant air disturbances. umass.edu
Crystal Quality : This method is known for producing crystals with well-defined flat faces and high structural perfection. researchgate.net For instance, mixed crystals of potassium cobalt nickel sulfate hexahydrate with good optical quality have been successfully grown using this technique. researchgate.net The resulting crystals often exhibit a prismatic morphology. nih.gov
While slow growth is often preferred for crystal quality, methods to accelerate the process exist. The rate of crystallization can be influenced by factors that enhance the evaporation rate. Increasing the heating power and mixing speed during evaporative crystallization leads to a faster evaporation flux, which in turn results in the formation of smaller crystals more quickly. aalto.firesearchgate.net
A more advanced concept for accelerating growth is the self-channeling-stimulated technique. arxiv.org This method can lead to rapid, unidirectional crystal growth while suppressing lateral growth, yielding crystal fibers with high aspect ratios. arxiv.org Though not specifically documented for this compound, this represents a potential avenue for accelerated growth in related crystalline systems. arxiv.org
Cooling crystallization serves as a significant alternative to evaporative methods, particularly in industrial applications, due to its potential for lower energy consumption. mdpi.com This technique leverages the temperature sensitivity of cobalt sulfate's solubility. aalto.fi A saturated solution is prepared at a higher temperature and then gradually cooled, causing the solution to become supersaturated and inducing crystallization.
The nucleation kinetics in this process are critical for controlling the final product's quality and particle size. aalto.fi Studies on cobalt sulfate have measured the metastable zone width (MSZW)—the region between the solubility and nucleation curves—to understand and optimize the cooling process. aalto.fi Factors such as the cooling rate, mixing speed, and the presence of impurities or additives like sulfuric acid can significantly influence the MSZW and the resulting crystal characteristics. aalto.fi For example, adding ammonium (B1175870) ions can alter the crystal growth rate and activation energy during cooling crystallization. mdpi.comresearchgate.net
Precursor Materials and Their Influence on Synthesis
The synthesis of this compound involves the reaction of cobalt(II) salts with potassium sulfate in an aqueous solution. vulcanchem.com The choice of precursors is fundamental to the process.
Common precursor materials include:
Cobalt Source : Typically, cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O) is used. scielo.br Alternatively, cobalt(II) sulfate can be generated in situ by reacting metallic cobalt, cobalt(II) oxide, cobalt(II) hydroxide, or cobalt(II) carbonate with sulfuric acid. wikipedia.orggeeksforgeeks.orgsciencemadness.orgyoutube.com
Potassium Source : Potassium sulfate (K₂SO₄) is the standard precursor. cobalt-nickel.net
Solvent : Distilled and deionized water is the most common solvent. researchgate.net
The purity and stoichiometry of the precursors directly impact the final product. For instance, in the synthesis of mixed Tutton salts like (NH₄)₂NiₓCo₁₋ₓ(SO₄)₂·6H₂O, precursors such as nickel sulfate hexahydrate and ammonium sulfate are used alongside the cobalt salt. scielo.br The presence of impurities, even in small amounts, can influence the crystallization kinetics and the crystal's final properties. mdpi.com Research has shown that ammonium ion impurities in a cobalt sulfate solution can affect the activation energy of crystallization. mdpi.comresearchgate.net
Interactive Table: Precursor Materials for Cobaltous Potassium Sulfate and Related Compounds
| Final Product | Cobalt Precursor | Potassium/Ammonium Precursor | Other Precursors | Reference |
|---|---|---|---|---|
| This compound | Cobalt(II) Sulfate | Potassium Sulfate | Sulfuric Acid (optional) | vulcanchem.com |
| Cobalt(II) Sulfate Heptahydrate | Cobalt(II) Oxide | Not Applicable | Sulfuric Acid | wikipedia.orggeeksforgeeks.orgyoutube.com |
| Cobalt(II) Sulfate Heptahydrate | Metallic Cobalt | Not Applicable | Sulfuric Acid | wikipedia.orgceramic-glazes.com |
| Ammonium Cobalt(II) Sulfate Hexahydrate | Cobalt(II) Sulfate | Ammonium Sulfate | Not Applicable | scielo.brgoogle.com |
| Potassium Cobalt Nickel Sulfate Hexahydrate | Cobalt(II) Sulfate Heptahydrate | Potassium Sulfate | Nickel(II) Sulfate Hexahydrate | researchgate.netmdpi.com |
Preparation of Specific Hydrate (B1144303) Forms
Cobalt sulfate can exist in several hydrate forms, and the preparation of a specific hydrate, such as the hexahydrate, depends on controlling environmental conditions like temperature and humidity. wikipedia.orggeeksforgeeks.org The heptahydrate (CoSO₄·7H₂O) is often the most common commercially available form. atamanchemicals.com
The transition between these hydrate forms is a key aspect of synthesis:
Heptahydrate to Hexahydrate : Cobalt(II) sulfate heptahydrate is stable at room temperature only when the relative humidity is above 70%. wikipedia.orggeeksforgeeks.org Below this humidity level, it converts to the hexahydrate (CoSO₄·6H₂O). wikipedia.orggeeksforgeeks.org Drying the heptahydrate at ambient temperature (e.g., 23°C) also results in stabilization as the hexahydrate. aalto.firesearchgate.net
Hexahydrate to Lower Hydrates : Upon heating, the hexahydrate loses water molecules. It converts to the monohydrate at approximately 100°C and to the anhydrous form at 250°C. wikipedia.orggeeksforgeeks.org
Direct Crystallization : The specific hydrate form can also be targeted during crystallization. Evaporative crystallization of a cobalt sulfate solution at temperatures of 30°C and 40°C yields the heptahydrate, while performing the crystallization at higher temperatures of 60°C and 80°C produces the hexahydrate directly. aalto.firesearchgate.netresearchgate.net
Interactive Table: Conditions for Preparing Cobalt Sulfate Hydrates
| Hydrate Form | Starting Material | Method/Condition | Resulting Form | Reference |
|---|---|---|---|---|
| Hexahydrate | Heptahydrate | Room temperature, <70% humidity | Hexahydrate | wikipedia.orggeeksforgeeks.org |
| Hexahydrate | Heptahydrate | Drying at 23°C | Hexahydrate | aalto.firesearchgate.net |
| Monohydrate | Hexahydrate | Heating to 100°C | Monohydrate | wikipedia.orggeeksforgeeks.org |
| Anhydrous | Hexahydrate | Heating to 250°C | Anhydrous | wikipedia.orggeeksforgeeks.org |
| Heptahydrate | Aqueous CoSO₄ | Evaporative crystallization at 30-40°C | Heptahydrate | aalto.firesearchgate.netresearchgate.net |
| Hexahydrate | Aqueous CoSO₄ | Evaporative crystallization at 60-80°C | Hexahydrate | aalto.firesearchgate.netresearchgate.net |
Controlled Environment Synthesis Approaches
The successful synthesis of this compound with desired characteristics necessitates precise control over several environmental and process parameters.
Temperature Control : Temperature is a critical factor. As noted, the crystallization temperature determines which hydrate form of cobalt sulfate is produced. aalto.firesearchgate.netresearchgate.net For Tutton salts doped with other materials, synthesis is often carried out at a constant, maintained temperature (e.g., 40°C) to ensure consistent crystal growth. nih.gov
pH and Solution Chemistry : The pH of the growth solution can be a crucial variable. The growth of mixed Tutton salts is often conducted at an acidic pH. nih.gov Adjusting the pH, if necessary, can be done by adding sulfuric acid or ammonia (B1221849). google.com
Atmosphere and Evaporation Rate : For slow evaporation techniques, controlling the atmosphere above the solution is a direct way to manage the crystallization rate. umass.edu This can be as simple as covering the vessel or as complex as providing a controlled flow of an inert gas. umass.edu
Mixing and Agitation : In industrial or scaled-up batch processes, the mixing speed is a significant parameter. Higher mixing speeds can enhance evaporation but also lead to smaller crystals. aalto.firesearchgate.net Stirring affects the kinetic rate of crystal growth and can also lead to spontaneous nucleation if the intensity is too high. nih.gov
By carefully managing these factors, researchers and manufacturers can guide the synthesis process to yield this compound crystals of a specific size, quality, and purity.
Crystallographic Analysis and Structural Characterization
Single Crystal X-ray Diffraction (SCXRD) Studies
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the atomic-level structure of crystalline materials. For cobaltous potassium sulfate (B86663) hexahydrate, SCXRD studies provide a detailed three-dimensional map of electron density, from which the positions of individual atoms, bond lengths, and bond angles can be accurately determined.
Cobaltous potassium sulfate hexahydrate crystallizes in the monoclinic system. researchgate.netresearchgate.net SCXRD analysis consistently identifies the space group as P2₁/a (an alternative setting of P2₁/c). researchgate.netresearchgate.netmdpi.com This centrosymmetric space group is characteristic of the Tutton's salt series. mdpi.com The unit cell contains two formula units (Z=2). researchgate.netmdpi.com
The structure consists of distinct ionic entities: potassium (K⁺) cations, complex hexaaquacobalt(II) [Co(H₂O)₆]²⁺ cations, and sulfate (SO₄²⁻) anions, all held together by electrostatic forces and an extensive network of hydrogen bonds. The divalent cobalt ion is located at an inversion center, surrounded by six water molecules in a slightly distorted octahedral geometry. bitp.kiev.ua
The precise dimensions of the unit cell, known as lattice parameters, have been determined with high precision. While minor variations exist between different studies due to experimental conditions, the reported values are in close agreement.
| Parameter | Value (Kirfel et al., 1998) researchgate.net | Value (Polovinko et al.) researchgate.net |
|---|---|---|
| Space Group | P2₁/a | P2₁/a |
| a (Å) | 9.057(1) | 9.062(2) |
| b (Å) | 12.211(2) | 12.219(3) |
| c (Å) | 6.155(1) | 6.158(2) |
| β (°) | 104.82(1) | 104.80(3) |
| Volume (ų) | 658.2 | 660.1 |
| Z | 2 | 2 |
| Calculated Density (g/cm³) | 2.207 | 2.2104(5) |
Detailed structural refinement allows for the precise calculation of distances between bonded atoms and the angles between those bonds.
[Co(H₂O)₆]²⁺ Octahedron : The cobalt(II) ion is octahedrally coordinated by six oxygen atoms from the water molecules. bitp.kiev.ua The Co-O bond lengths are typically in the range of 2.06 Å to 2.12 Å. The geometry is a slightly distorted octahedron, with O-Co-O angles deviating slightly from the ideal 90°.
SO₄²⁻ Tetrahedron : The sulfate group exists as a regular tetrahedron with the sulfur atom at the center. The S-O bond lengths are typically around 1.47 Å, and the O-S-O bond angles are very close to the ideal tetrahedral angle of 109.5°.
KO₈ Polyhedron : The potassium ion is coordinated by eight oxygen atoms from both the sulfate groups and the water molecules, forming a distorted KO₈ polyhedron. researchgate.netarizona.edu
| Bond/Angle | Value (Å or °) |
|---|---|
| Co-O (average) | ~2.09 Å |
| S-O (average) | ~1.47 Å |
| O-Co-O | ~89-91° |
| O-S-O | ~108-111° |
An extensive and complex three-dimensional network of hydrogen bonds is a defining feature of Tutton's salts, contributing significantly to the stability of the crystal structure. researchgate.netresearchgate.net In this compound, the hydrogen atoms of the coordinated water molecules act as donors, forming hydrogen bonds with the oxygen atoms of the sulfate anions, which act as acceptors. researchgate.netarizona.edu
Each water molecule in the [Co(H₂O)₆]²⁺ complex is typically involved in two hydrogen bonds to adjacent sulfate ions. arizona.edu These medium-strength hydrogen bonds effectively link the isolated [Co(H₂O)₆]²⁺ octahedra and SO₄²⁻ tetrahedra, creating a robust framework that also incorporates the potassium ions. arizona.edu The determination of hydrogen atom positions, often achieved through a combination of X-ray and neutron diffraction studies on isostructural compounds, is crucial for a complete description of this network. researchgate.net
Powder X-ray Diffraction (PXRD) for Phase Identification and Stress Analysis
Powder X-ray Diffraction (PXRD) is a vital tool for the characterization of polycrystalline materials. For this compound, it serves two primary purposes:
Phase Identification : PXRD is routinely used to confirm the identity and purity of a synthesized sample. The diffraction pattern obtained from a powdered sample provides a unique "fingerprint" of the crystalline phase. By comparing the positions (2θ angles) and relative intensities of the diffraction peaks with a reference pattern from a database or calculated from single-crystal data, one can confirm that the desired compound has been formed. researchgate.netaalto.fi
Stress and Strain Analysis : PXRD can also provide insights into the "real structure" of the crystal, including the presence of internal stress or strain. rasayanjournal.co.in Microstrains, lattice distortions, or small crystallite sizes can lead to a broadening of the diffraction peaks. Analysis of this peak broadening can quantify the degree of crystal stress, which may arise during the crystal growth process or subsequent handling. rasayanjournal.co.in
Crystal System and Isostructural Relationships with Other Tutton Salts
This compound belongs to the monoclinic crystal system, a classification defined by its lattice parameters (a ≠ b ≠ c; α = γ = 90°, β > 90°). researchgate.netrasayanjournal.co.in
It is a member of the large and well-known Tutton's salt family, which is a classic example of an isostructural (or isotypic) series. researchgate.netarizona.edu These salts share the general formula A₂M(H₂O)₆₂, where:
A is a monovalent cation (e.g., K⁺, NH₄⁺, Rb⁺, Cs⁺) arizona.edu
M is a divalent metal cation (e.g., Mg²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) arizona.edu
X is typically Sulfur (S) but can be Selenium (Se)
Being isostructural means that all members of this family crystallize in the same space group (P2₁/a) and have their constituent atoms arranged in the same fundamental way. mdpi.com The primary difference between them is the slight variation in the unit cell dimensions and bond lengths, which change systematically with the ionic radii of the constituent A and M cations. researchgate.netarizona.edu This isostructural relationship allows for the growth of mixed crystals, where two different divalent metals (like Co²⁺ and Ni²⁺) can occupy the M site within the same crystal lattice.
Advanced Crystallographic Techniques for Real Structure Investigation (e.g., X-ray Topography)
While standard diffraction methods reveal the average, ideal structure of a crystal, advanced techniques like X-ray topography can visualize the "real structure" by mapping defects and imperfections within a single crystal. X-ray topography is sensitive to minute distortions in the crystal lattice, allowing for the direct observation of features such as:
Dislocations : Line defects within the crystal structure.
Growth Sectors : Different regions of the crystal that grew at different rates or under slightly different conditions.
Lattice Strain : Localized stress within the crystal.
Inclusions : Foreign particles trapped during crystal growth.
Although specific X-ray topography studies on this compound are not widely reported, the technique has been applied to other Tutton's salts. Such an analysis would provide valuable information on the crystal's quality, revealing how growth conditions influence the formation of defects and helping to correlate the crystal's perfection with its physical properties.
Spectroscopic Investigations
Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is employed to probe the vibrational modes of the constituent polyatomic ions (sulfate) and molecules (water) within the crystal lattice, as well as the coordination bonds between the cobalt ion and its ligands. scholarsresearchlibrary.com The crystal structure of cobaltous potassium sulfate (B86663) hexahydrate, which belongs to the monoclinic system (space group P2₁/a), dictates the symmetry and activity of these vibrational modes. scholarsresearchlibrary.com
The vibrational spectrum of cobaltous potassium sulfate hexahydrate is dominated by the characteristic modes of the sulfate (SO₄²⁻) ion and water (H₂O) molecules. scholarsresearchlibrary.com For a free sulfate ion with tetrahedral (T_d) symmetry, there are four fundamental modes of vibration: the symmetric stretch (ν₁), the doubly degenerate symmetric bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate antisymmetric bend (ν₄). In the crystal lattice of a Tutton's salt, the sulfate ion occupies a site of lower symmetry, which causes the degenerate modes (ν₂, ν₃, ν₄) to split and formerly inactive modes to become active. capes.gov.brmdpi.com
The presence of six water molecules per formula unit, which directly coordinate to the cobalt ion to form a [Co(H₂O)₆]²⁺ octahedron, gives rise to distinct vibrational bands. scholarsresearchlibrary.com These include O-H stretching vibrations, typically observed in the 3000-3500 cm⁻¹ region, and H-O-H bending (scissoring) vibrations around 1600-1700 cm⁻¹. Additional modes like wagging and rocking vibrations of the coordinated water molecules appear at lower frequencies.
Raman spectroscopy has been effectively used to identify the vibrational modes of SO₄²⁻ and H₂O in isostructural and mixed-crystal systems containing the Co(H₂O)₆²⁺ octahedron. researchgate.net The IR spectra also clearly reveal the characteristic vibrational signatures of water and sulfate groups. scholarsresearchlibrary.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| O-H Stretch | 3000 - 3500 | Vibrations of coordinated H₂O molecules |
| H-O-H Bend | 1600 - 1700 | Bending mode of coordinated H₂O molecules |
| ν₃ (SO₄²⁻) | ~1105 | Antisymmetric stretching of sulfate ion |
| ν₁ (SO₄²⁻) | ~983 | Symmetric stretching of sulfate ion |
| ν₄ (SO₄²⁻) | ~611 | Antisymmetric bending of sulfate ion |
| ν₂ (SO₄²⁻) | ~450 | Symmetric bending of sulfate ion |
Note: The wavenumbers are approximate and can shift or split due to crystal field effects and hydrogen bonding within the specific structure of this compound. mdpi.com
Within the [Co(H₂O)₆]²⁺ octahedral complex, the bonds between the central cobalt(II) ion and the oxygen atoms of the six water ligands give rise to metal-ligand vibrational modes. These Co-O stretching and bending vibrations are typically found in the far-infrared region of the spectrum, at lower frequencies than the internal modes of the sulfate and water. The identification of these modes via Raman spectroscopy confirms the presence and coordination of the Co(H₂O)₆ octahedra within the crystal structure. researchgate.net These vibrations are a direct probe of the coordination environment of the cobalt ion.
Electronic Absorption and Transmission Spectroscopy (UV-Vis)
Electronic spectroscopy in the ultraviolet (UV) and visible (Vis) regions provides information about the electronic transitions within the d-orbitals of the Co(II) ion. These spectra are responsible for the compound's characteristic pink color and are sensitive to the coordination geometry and environment of the cobalt center. bohrium.comdocbrown.info
The optical absorption spectrum of this compound in the visible range is characterized by a prominent absorption band. bohrium.com This absorption is attributed to the electronic transitions between the d-orbitals of the Co²⁺ ion, which are split by the crystal field of the six coordinating water molecules. In the Tutton's salt structure, the Co²⁺ ion is in a high-spin state within a distorted octahedral environment. bohrium.com The pink color arises because the complex absorbs light in the blue-green to yellow portion of the spectrum, transmitting light in the red and violet regions. docbrown.info
The main absorption maximum for the aqueous hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which is the chromophore in this crystal, is typically observed around 530-540 nm. docbrown.inforesearchgate.net Studies on single crystals of K₂Co(SO₄)₂·6H₂O show pronounced absorption bands in the visible range, which can be analyzed using frameworks like the Tanabe-Sugano diagrams to determine parameters such as the crystal field splitting (Dq). bohrium.com
| Ion/Complex | Approximate λ_max (nm) | Geometry | Associated Transition (Simplified) |
|---|---|---|---|
| [Co(H₂O)₆]²⁺ in K₂Co(SO₄)₂·6H₂O | ~540 | Octahedral | d-d electronic transition |
As a member of the monoclinic crystal system, this compound is optically anisotropic. This means its optical properties, including the absorption of light, are dependent on the direction of light propagation and its polarization relative to the crystallographic axes. This phenomenon is known as pleochroism, where the crystal exhibits different colors when viewed from different directions. The growth of large, optical-quality single crystals is essential for studying these effects. researchgate.net The anisotropic absorption is a direct consequence of the ordered, non-cubic arrangement of the individual [Co(H₂O)₆]²⁺ chromophores within the crystal's unit cell. scholarsresearchlibrary.com Therefore, the intensity and peak position of the Co(II) absorption bands in the UV-Vis spectrum will vary with crystallographic orientation.
The optical transmission spectrum defines the wavelength ranges where the material is transparent. For this compound, the transmission properties are dictated by its electronic and vibrational absorptions. Studies on related mixed-crystal systems have shown that these materials can exhibit high transparency, with transmittance reaching over 80% in the UV region between approximately 190 and 390 nm. researchgate.net This makes them potentially useful as UV light filters. researchgate.net
The material is largely opaque in the visible region due to the strong d-d absorption bands of the Co(II) ion. bohrium.com It is also opaque in parts of the infrared region where the fundamental vibrational modes of the sulfate ions and water molecules absorb energy. bohrium.com Between these absorption regions, particularly in the near-infrared (NIR), there are windows of transparency. The precise transmission spectrum is influenced by factors such as crystal quality and purity. researchgate.net
Magnetic Resonance Spectroscopy (e.g., EPR for Co(II) Systems)
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, such as the Co(II) ion in this compound. The Co(II) ion, with its 3d⁷ electron configuration, possesses an effective spin of S=3/2 in a high-spin octahedral environment, making it EPR active. Studies on cobalt Tutton's salts, often diluted with isomorphous zinc salts to minimize spin-spin interactions, have provided detailed insights into the electronic structure and local environment of the cobalt ion.
The EPR spectra of this compound show significant anisotropy in both the g-values and the hyperfine structure. royalsocietypublishing.org This anisotropy arises from the interaction of the electron spin with the orbital angular momentum, which is sensitive to the symmetry of the crystal field around the Co(II) ion. In the Tutton salt structure, the Co(II) ion is surrounded by six water molecules in a distorted octahedral arrangement. This local environment lifts the degeneracy of the d-orbitals, leading to an anisotropic g-tensor.
The analysis of the EPR spectra confirms that the ground state of the Co(II) ion in this salt is an electronic doublet. royalsocietypublishing.org Furthermore, the hyperfine structure, which results from the interaction between the electron spin and the nuclear spin of ⁵⁹Co (I=7/2), provides valuable information. The observation of a hyperfine splitting into 2I+1 = 8 lines confirms the nuclear spin of cobalt. royalsocietypublishing.org
Detailed research on single crystals of cobalt potassium sulfate diluted in the isomorphous zinc potassium sulfate (K₂Zn(SO₄)₂·6H₂O) has allowed for the determination of the principal values of the g-tensor and the hyperfine coupling tensor (A). These parameters are crucial for describing the magnetic properties of the Co(II) ion within the crystal lattice. The principal g-values are significantly different from the free electron g-value (ge ≈ 2.0023), indicating a strong spin-orbit coupling. Similarly, the hyperfine coupling is also highly anisotropic.
The spin Hamiltonian parameters for Co(II) in potassium sulfate hexahydrate have been determined through single-crystal EPR studies. The principal g-values and hyperfine coupling constants provide a detailed description of the magnetic properties of the Co(II) ion in the Tutton salt lattice.
Spin Hamiltonian Parameters for Co(II) in Potassium Tutton Salt
| Parameter | Principal Value |
| g-values | |
| g₁ | 6.45 |
| g₂ | 3.06 |
| g₃ | 2.50 |
| Hyperfine Coupling Constants (A) (in 10⁻⁴ cm⁻¹) | |
| A₁ | 233 |
| A₂ | 25 |
| A₃ | 65 |
Data sourced from studies on Co(II) diluted in isomorphous K₂Zn(SO₄)₂·6H₂O. The principal axes of the g and A tensors are not coincident with the crystal axes due to the monoclinic symmetry.
These detailed EPR findings are fundamental to understanding the electronic ground state and the nature of the chemical bonding within this compound.
Thermodynamic and Thermal Behavior Studies
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric and differential thermal analyses are crucial in understanding the thermal stability and decomposition profile of cobaltous potassium sulfate (B86663) hexahydrate. scholarsresearchlibrary.com Studies show that the compound undergoes a multi-step thermal decomposition process. The initial phase involves the loss of its six water molecules of hydration, which is then followed by the decomposition of the anhydrous salt at higher temperatures. scholarsresearchlibrary.com
The dehydration of cobaltous potassium sulfate hexahydrate occurs in a temperature range of 70°C to 200°C. scholarsresearchlibrary.com TGA and DTA studies indicate that this process is not a single event but proceeds through distinct stages. The complete loss of all six water molecules occurs by approximately 200°C. scholarsresearchlibrary.com
The dehydration process for K₂Co(SO₄)₂·6H₂O has been observed to occur in three steps. scholarsresearchlibrary.com Each step corresponds to a specific weight loss as detected by TGA, with an associated endothermic peak in the DTA curve, signifying the energy absorbed to break the bonds of the water molecules. scholarsresearchlibrary.com The proposed scheme for the dehydration is as follows:
Step 1 (25°C - 101°C): Loss of three water molecules. K₂Co(SO₄)₂·6H₂O → K₂Co(SO₄)₂·3H₂O + 3H₂O scholarsresearchlibrary.com
Step 2 (101°C - 116°C): Loss of one water molecule. K₂Co(SO₄)₂·3H₂O → K₂Co(SO₄)₂·2H₂O + H₂O scholarsresearchlibrary.com
Step 3 (116°C - ~200°C): Loss of the final two water molecules to form the anhydrous salt. K₂Co(SO₄)₂·2H₂O → K₂Co(SO₄)₂ + 2H₂O scholarsresearchlibrary.com
The following table summarizes the dehydration stages based on thermal analysis data.
| Temperature Range (°C) | Water Molecules Lost | Resulting Compound |
| 25 - 101 | 3 | K₂Co(SO₄)₂·3H₂O |
| 101 - 116 | 1 | K₂Co(SO₄)₂·2H₂O |
| 116 - 200 | 2 | K₂Co(SO₄)₂ (anhydrous) |
Table based on data from Souamti et al. (2015). scholarsresearchlibrary.com
Following complete dehydration by 200°C, the resulting anhydrous salt, K₂Co(SO₄)₂, remains stable over a certain temperature range. scholarsresearchlibrary.com Upon further heating, it undergoes decomposition. High-temperature X-ray diffraction has shown that after calcination at 230°C, the material is the anhydrous salt K₂Co(SO₄)₂. scholarsresearchlibrary.com
The decomposition pathway for the anhydrous cobaltous potassium sulfate involves its transformation into a mixture of other compounds. At temperatures around 320°C and 430°C, the anhydrous salt decomposes to form K₂Co₂(SO₄)₃ and β-K₂SO₄. scholarsresearchlibrary.com At 580°C, a poorly crystallized phase, suggested to be K₂Co₂(SO₄)₃, is observed. scholarsresearchlibrary.com
The proposed decomposition scheme is as follows: 2K₂Co(SO₄)₂ → K₂Co₂(SO₄)₃ + K₂SO₄ scholarsresearchlibrary.com
Phase Transitions and Equilibrium Studies
Differential thermal analysis has also been instrumental in identifying solid-state phase transitions that occur at temperatures beyond the dehydration and initial decomposition stages. scholarsresearchlibrary.comresearchgate.net For the decomposition product potassium sulfate (K₂SO₄), a well-documented phase transition occurs. The β-K₂SO₄ phase, which is formed during the decomposition of the anhydrous salt, transforms into α-K₂SO₄ at higher temperatures. scholarsresearchlibrary.com This transition is observed as an endothermic peak in the DTA curve, indicating a change in the crystal structure that does not involve mass loss. researchgate.net In the cooling cycle, the crystallization of β-K₂SO₄ and K₂Co₂(SO₄)₃ is observed. scholarsresearchlibrary.com
Determination of Enthalpy and Entropy Changes during Thermal Processes
The quantitative determination of thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes associated with the thermal decomposition of this compound can be performed through kinetic analysis of TGA data. Methods like the Coats-Redfern approximation are often employed for this purpose, where the activation energy (Ea), pre-exponential factor (A), enthalpy (ΔH), and entropy (ΔS) of decomposition can be calculated from the thermogravimetric curves. researchgate.net
Crystal Growth Mechanisms and Kinetics
Influence of Supersaturation on Growth Rate and Morphology
Supersaturation is the primary driving force for the crystallization process. mt.com For cobaltous potassium sulfate (B86663) hexahydrate, the growth rate of its crystal faces is directly dependent on the level of supersaturation in the growth solution. bohrium.comresearchgate.net Research on the (110) face of K₂Co(SO₄)₂·6H₂O (KCSH) has demonstrated that a stable growth regime is achieved when the supersaturation (σ) exceeds a certain threshold. bohrium.com Specifically, stable growth necessitates a supersaturation level of σ > 1.6%. bohrium.com Below this value, the growth can be unstable. bohrium.com
The relationship between the growth rate (R) and supersaturation (σ) for the (110) face of KCSH has been experimentally determined, as shown in the kinetic growth curve. bohrium.comresearchgate.net This dependence indicates that as supersaturation increases, the growth rate accelerates. bohrium.com However, excessively high levels of supersaturation can be detrimental to the crystal quality. X-ray topographic analysis has revealed that crystals grown at a supersaturation of approximately 3% exhibit high structural quality with fewer defects compared to those grown at lower supersaturations (around 1.6%), which may contain more solution inclusions. researchgate.net This suggests that an optimal supersaturation range exists for growing large, high-quality KCSH single crystals. bohrium.comresearchgate.net
In a broader context, at low supersaturation levels, crystal growth tends to be faster than nucleation, leading to larger crystals. mt.com Conversely, at high supersaturation, nucleation can dominate over growth, resulting in a larger number of smaller crystals. mt.com The morphology of the crystals is also influenced by supersaturation; for instance, in related sulfate systems, higher supersaturation has been observed to lead to more anisotropic or needle-like crystal habits. dtu.dk
Table 1: Effect of Supersaturation on KCSH Crystal Growth
| Supersaturation (σ) | Observation on (110) face | Structural Quality |
|---|---|---|
| < 1.6% | Unstable growth | Potential for solution inclusions |
| > 1.6% | Stable growth regime begins | Improved structural quality |
| ≈ 3% | High growth rate | High structural quality observed |
Role of Screw Dislocations in Crystal Growth
The growth of crystals at low supersaturation levels, where two-dimensional nucleation is thermodynamically unfavorable, is explained by the presence of screw dislocations. nih.gov This mechanism, central to the Burton-Cabrera-Frank (BCF) theory, posits that a screw dislocation emerging on a crystal face provides a perpetual step, eliminating the need for surface nucleation. nih.gov
For Tutton salts like cobaltous potassium sulfate hexahydrate, it has been observed that the growth hillocks on the crystal faces are formed by multiple screw dislocation sources. mdpi.com These dislocations create steps on the crystal surface, and the subsequent addition of growth units to these steps leads to the formation of spiral growth patterns. The density and nature of these screw dislocations play a significant role in the morphology of the growing crystal surface. nih.govmdpi.com X-ray topography of KCSH crystals has identified the presence of dislocations, confirming their role in the growth process. researchgate.net
Step Kinetics and Surface Morphologies
The morphology of a growing crystal face is defined by the arrangement and movement of steps, which are in turn governed by step kinetics. The velocity of these steps is a function of the local supersaturation. mdpi.com In the closely related potassium cobalt-nickel sulfate hexahydrate (KCNSH) system, laser interferometry has been used to study the movement of steps on the (110) faces. mdpi.com
The morphology of the growth hillocks on the crystal faces can change with both the duration of growth and the level of supersaturation. mdpi.com Over time, at a fixed supersaturation, a competition between growth hillocks can occur, where steeper hillocks with faster-moving steps overtake less active ones, leading to a reduction in the total number of hillocks. mdpi.com The kinetics of the steps can exhibit non-linear behavior, especially at lower supersaturations, which may be attributed to the influence of impurities or the specific mechanism of solute integration into the crystal lattice. mdpi.com At higher supersaturations, the step velocity tends to increase linearly. mdpi.com
Anisotropy of Growth Rates on Different Crystal Faces
Crystal growth is an anisotropic process, meaning that different crystal faces typically exhibit different growth rates. This anisotropy is due to the differences in surface energy and the atomic structure of each face, which in turn affects the kinetics of atom incorporation.
In studies of the isomorphous KCNSH system, a high degree of anisotropy has been observed in the kinetic coefficients for the steps moving in different directions on a single crystal face (the (110) face). mdpi.com This implies that even on the same face, the rate of growth can vary along different crystallographic orientations. This kinetic anisotropy is attributed to differences in the density of kinks along the steps and the activation energy required for the motion of these steps in different directions. mdpi.com While specific data on the growth rate anisotropy between different faces of pure KCSH is not detailed in the provided search results, the behavior observed in the mixed KCNSH crystals strongly suggests that KCSH will also exhibit significant growth rate anisotropy. mdpi.comresearchgate.net This difference in growth rates between faces like {110} and {001} is what ultimately determines the final habit of the crystal. researchgate.net
Theoretical Models of Crystal Growth (e.g., Burton-Cabrera-Frank Theory)
The Burton-Cabrera-Frank (BCF) theory provides a robust theoretical framework for understanding crystal growth from vapor or solution, particularly at low supersaturations. nih.govroyalsocietypublishing.org The theory describes the process in terms of adatoms (or molecules) arriving on the crystal surface, diffusing across the terraces, and integrating into the crystal lattice at step edges, which are often provided by screw dislocations. nih.govaps.orgaps.org
The BCF theory has been successfully applied to analyze the experimental data on the growth kinetics of the (110) faces of Tutton salts, including the KCNSH system. mdpi.com According to the BCF model, the normal growth rate (R) of a face can be described by equations that relate it to supersaturation (σ). At very low supersaturations, the theory predicts a parabolic relationship (R ∝ σ²). mdpi.comroyalsocietypublishing.org At higher supersaturations, the relationship tends to become linear (R ∝ σ). mdpi.comroyalsocietypublishing.org
Effect of Impurities and Doping on Crystal Properties
Impact of Cationic Impurities (e.g., Ammonium (B1175870), Nickel, Magnesium, Manganese) on Crystallization
The presence of extraneous cations such as ammonium (NH₄⁺), nickel (Ni²⁺), magnesium (Mg²⁺), and manganese (Mn²⁺) in the crystallization solution can alter the growth kinetics, morphology, and final purity of cobaltous potassium sulfate (B86663) hexahydrate crystals. rasayanjournal.co.inresearchgate.netresearchgate.net These ions can compete with cobalt (Co²⁺) or potassium (K⁺) ions for lattice positions, leading to the formation of mixed crystals or solid solutions. rasayanjournal.co.inscielo.br
The introduction of impurities directly affects the kinetics of crystallization, modifying both the growth rate and the activation energy required for the process. Research on the closely related cobalt sulfate hexahydrate system with ammonium impurities provides a clear example of this phenomenon. researchgate.netmdpi.com
At lower concentrations (up to 3.75 g/L), ammonium ions create a competitive interaction with the cobalt aquo complex ([Co(H₂O)₆]²⁺) for binding with sulfate ions (SO₄²⁻). mdpi.com This competition hinders the incorporation of cobalt into the crystal lattice, which results in a decreased crystal growth rate and a corresponding increase in the activation energy—the energy barrier that must be overcome for crystallization to occur. researchgate.netmdpi.com However, this trend reverses at higher impurity concentrations. When the ammonium concentration reaches 5 g/L, the crystal growth rate increases, and the activation energy decreases. researchgate.netmdpi.com This shift is attributed to a change in the crystallization mechanism, where the impurity is no longer just hindering growth but is actively participating in the formation of a new, mixed-crystal structure. mdpi.com
Table 1: Effect of Ammonium Impurity on Activation Energy of Cobalt Sulfate Crystallization
| Ammonium (NH₄⁺) Concentration (g/L) | Activation Energy (kJ/mol) | Change from Pure Solution (%) | Reference |
|---|---|---|---|
| 0 | 150.93 | N/A | mdpi.com |
| 3.75 | 159.33 | +5.56% | mdpi.com |
| 5.00 | 147.55 (approx.) | -2.24% | mdpi.com |
Cobaltous potassium sulfate hexahydrate readily forms mixed crystals or solid solutions with other Tutton's salts containing isomorphous cations. rasayanjournal.co.inscielo.brwikipedia.org This occurs when the impurity cation has a similar size and charge to the host cation (Co²⁺), allowing it to substitute into the crystal lattice.
Ammonium (NH₄⁺): At sufficiently high concentrations, ammonium and cobalt ions co-precipitate to form ammonium cobalt(II) sulfate hexahydrate, (NH₄)₂Co(SO₄)₂·6H₂O, a distinct Tutton's salt. mdpi.comresearchgate.net This leads to the formation of a new crystal structure rather than simple impurity inclusion. mdpi.com
Nickel (Ni²⁺): Nickel is chemically similar to cobalt, and they can substitute for each other in the Tutton's salt structure to form potassium cobalt nickel sulfate hexahydrate, K₂NiₓCo₁₋ₓ(SO₄)₂·6H₂O. scielo.brresearchgate.net These mixed crystals can be grown across a range of compositions, yielding materials with properties intermediate between the pure nickel and cobalt salts. scielo.brmdpi.com
Magnesium (Mg²⁺): Magnesium can also be incorporated into the lattice to form potassium magnesium cobalt sulfate hexahydrate, K₂MgₓCo₁₋ₓ(SO₄)₂·6H₂O. rasayanjournal.co.inresearchgate.net Studies have successfully synthesized these mixed crystals, confirming the substitution of Co(II) with Mg(II) in the crystal structure. rasayanjournal.co.in
Manganese (Mn²⁺): While direct studies on manganese-doped cobaltous potassium sulfate are less common, the general principles of Tutton's salt chemistry suggest that Mn²⁺ can form mixed crystals. wikipedia.orgnih.gov Research on related systems, such as K₂MnₓNi₁₋ₓ(SO₄)₂(H₂O)₆ and (NH₄)₂MnₓZn₁₋ₓ(SO₄)₂(H₂O)₆, demonstrates the facility with which manganese integrates into the Tutton's salt lattice. researchgate.netnih.gov
In the case of magnesium-doped cobaltous potassium sulfate, powder X-ray diffraction (XRD) studies have revealed that the addition of Co(II) ions into the potassium magnesium sulfate lattice induces significant lattice pressure. rasayanjournal.co.in Similarly, the high inhomogeneity that can arise when growing mixed crystals like K₂NiₓCo₁₋ₓ(SO₄)₂·6H₂O leads to high internal stresses, which can be a source for defects like cracks and dislocations. mdpi.com
The purity of the final crystal is directly related to the concentration and type of impurity. For ammonium in cobalt sulfate, purity remains relatively high and stable at low impurity levels but drops significantly when the concentration is high enough to cause the formation of the mixed Tutton's salt. researchgate.netmdpi.com
Table 2: Effect of Ammonium Impurity on Purity of Cobalt Sulfate Crystals
| Ammonium (NH₄⁺) Concentration (g/L) | Crystal Purity (%) | Reference |
|---|---|---|
| 0 | 99.97 ± 0.07 | mdpi.com |
| 1.25 | 99.85 ± 0.14 | mdpi.com |
| 2.50 | 99.80 ± 0.20 | mdpi.com |
| 3.75 | 99.78 ± 0.16 | mdpi.com |
| 5.00 | ~99.0 (1% reduction) | researchgate.netmdpi.com |
Impurities can be incorporated into a host crystal through several mechanisms. researchgate.netrsc.org The primary mechanisms relevant to this compound include:
Solid Solution Formation: This is the most common mechanism for isomorphous impurities like Ni²⁺ and Mg²⁺, where the impurity ion substitutes directly for the Co²⁺ ion in the crystal lattice. rasayanjournal.co.inscielo.brresearchgate.net
Adsorption: Impurity ions may adsorb onto the surface of the growing crystal, which can either inhibit growth or become entrapped by subsequent crystal layers. researchgate.net
Heterogeneous Precipitation: At high concentrations, the impurity can co-precipitate as a new, distinct crystalline phase. The formation of ammonium cobalt(II) sulfate hexahydrate at high ammonium concentrations is a prime example of this mechanism. mdpi.comresearchgate.net
A study on ammonium impurities in cobalt sulfate crystallization described a "competitive interaction" where ammonium ions compete with the [Co(H₂O)₆]²⁺ complex for binding with sulfate ions, which represents a specific kinetic pathway influencing incorporation. mdpi.com
Spectroscopic Changes Induced by Doping
Spectroscopic techniques are invaluable for confirming the incorporation of dopants and for characterizing the resulting structural changes in the crystal.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These methods are used to study the vibrational modes of the molecule. In mixed crystals of potassium magnesium cobalt sulfate, FT-IR analysis shows minor changes in some signature frequencies, which confirms the introduction of Co(II) into the crystalline matrix. rasayanjournal.co.in For Cu²⁺-doped ammonium cobalt sulfate hexahydrate, FT-IR and Raman spectra are used to identify peaks corresponding to the ammonium group (NH₄⁺) and the metal-water complex (M-H₂O). researchgate.net In mixed cobalt-nickel Tutton's salts, Raman spectroscopy has been used to identify the vibrational modes of the sulfate ion, water, and the octahedral [Ni(H₂O)₆]²⁺ and [Co(H₂O)₆]²⁺ complexes, confirming the structure. scielo.br
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for studying paramagnetic ions like Cu²⁺. In studies of Cu²⁺-doped ammonium cobalt sulfate hexahydrate, the EPR spectrum confirmed the presence of the dopant and indicated a strong tetragonal distortion in the [Cu(H₂O)₆]²⁺ complex within the host lattice. researchgate.net
Alterations in Optical Properties Due to Impurities
The incorporation of different cations into the this compound lattice significantly alters its optical properties, particularly its absorption and transmission of light in the UV-Visible range. rasayanjournal.co.inresearchgate.net
Pure cobalt salts typically exhibit characteristic absorption in the visible region, giving them a pink or red color. rasayanjournal.co.in Doping with other transition metals can modify this spectrum. For instance, mixed crystals of potassium cobalt nickel sulfate hexahydrate (K₂NiₓCo₁₋ₓ(SO₄)₂·6H₂O) have been investigated as potential UV light filters. researchgate.netmdpi.com While pure nickel and cobalt sulfate crystals have undesirable transmission bands in the visible spectrum, mixing them allows the hexahydrate complexes of nickel and cobalt ions to mutually suppress the parasitic bandwidths of each other. mdpi.com This results in a material with high transmittance in the UV region (over 80% between 190–390 nm) and suppressed transmission in parts of the visible spectrum, making them effective for specific filtering applications. researchgate.net
Similarly, the optical absorption of potassium magnesium cobalt sulfate mixed crystals shows characteristic absorption across the entire visible field, suggesting potential for optical system applications. rasayanjournal.co.in
Formation of Secondary Phases (e.g., Tutton's Salt with Ammonium)
The introduction of impurities, whether intentional (doping) or unintentional, during the crystallization of this compound can lead to the formation of secondary crystalline phases. A prominent example of this phenomenon is the formation of Tutton's salts when ammonium ions (NH₄⁺) are present in the crystallization solution. mdpi.comresearchgate.net
Tutton's salts are a class of isomorphous double salts with the general chemical formula A₂M(SO₄)₂·6H₂O, where 'A' is a monovalent cation and 'M' is a divalent metal cation. wikipedia.orgwikiwand.comnih.govdbpedia.org In the context of this compound, the presence of ammonium sulfate in the solution can result in the co-crystallization or complete formation of a distinct Tutton's salt, ammonium cobalt(II) sulfate hexahydrate, with the formula (NH₄)₂Co(SO₄)₂·6H₂O. mdpi.comapcpure.com
The synthesis of these ammonium-containing Tutton's salts is generally straightforward and can be achieved by mixing saturated aqueous solutions of the simple precursor salts—in this case, cobalt(II) sulfate and ammonium sulfate—followed by slow evaporation of the solvent. sapub.orgsapub.org
Research into the effects of ammonium ion impurities on the crystallization of cobalt sulfate reveals a concentration-dependent influence. At lower concentrations of ammonium ions (up to 3.75 g/L), a decrease in the crystal growth rate and an increase in the activation energy for crystallization are observed. However, when the ammonium concentration reaches a higher level (e.g., 5 g/L), the formation of the Tutton's salt, (NH₄)₂Co(SO₄)₂·6H₂O, becomes the dominant process. This shift leads to an increased crystal growth rate and a lower activation energy but results in a significant decrease in the purity of the intended this compound crystals. mdpi.comresearchgate.net
The crystal structure of ammonium cobalt(II) sulfate hexahydrate is well-characterized. It crystallizes in the monoclinic system with the space group P2₁/a. iucr.orgscielo.br The structure is composed of slightly distorted [Co(H₂O)₆]²⁺ octahedra and tetrahedral sulfate (SO₄²⁻) and ammonium (NH₄⁺) ions, which are interconnected through a complex network of hydrogen bonds. scielo.br This isostructural nature allows for the formation of mixed crystals, for instance, by incorporating other divalent cations like nickel. scielo.br
The table below summarizes the crystallographic data for the secondary phase, ammonium cobalt(II) sulfate hexahydrate.
| Property | Value |
| Chemical Formula | (NH₄)₂Co(SO₄)₂·6H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| Molecules per unit cell (Z) | 2 |
| a-axis (Å) | 9.25 |
| b-axis (Å) | 12.52 |
| c-axis (Å) | 6.24 |
| **β (°) ** | 107.1 |
| Data sourced from crystallographic studies of cobalt(II) ammonium sulfate hexahydrate. iucr.org |
The following table details the impact of varying ammonium ion concentrations on the crystallization of cobalt sulfate.
| Ammonium Ion Concentration | Effect on Crystal Growth Rate | Effect on Activation Energy | Purity of Resulting Crystal |
| Up to 3.75 g/L | Decreases | Increases | Minor decrease (~0.2%) |
| 5 g/L | Increases | Decreases | Significant decrease (~1%) due to Tutton's salt formation |
| This data illustrates the kinetic and purity changes resulting from the formation of the secondary Tutton's salt phase. mdpi.comresearchgate.net |
Coordination Chemistry and Electronic Structure
Geometry of the Co(II) Coordination Environment (e.g., Octahedral [Co(H₂O)₆]²⁺ Ions)
In cobaltous potassium sulfate (B86663) hexahydrate, the cobalt(II) ion exists as a hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺. wikipedia.org This complex ion features a central cobalt atom surrounded by six water molecules acting as ligands. The coordination geometry of this complex is octahedral, with the six oxygen atoms from the water molecules situated at the vertices of an octahedron around the cobalt ion. This octahedral arrangement is a characteristic feature of Tutton's salts. nih.gov The structure is composed of these [Co(H₂O)₆]²⁺ octahedra and SO₄²⁻ tetrahedra, which are interconnected through hydrogen bonds involving the water molecules and are also linked by potassium ions. nih.gov The average Co-O bond distance in the isomorphous cobalt(II) ammonium (B1175870) sulfate hexahydrate has been determined to be 2.09 Å. iucr.org
Ligand Field Theory and Electronic Transitions of Co(II) in the Crystal Field
The electronic properties of the [Co(H₂O)₆]²⁺ complex can be explained using Ligand Field Theory (LFT), which is an extension of molecular orbital theory applied to coordination complexes. wikipedia.org The cobalt(II) ion has a d⁷ electronic configuration. In an octahedral field created by the six water ligands, the five degenerate d-orbitals of the free Co²⁺ ion split into two energy levels: a lower-energy triplet (t₂g) and a higher-energy doublet (e_g). fu-berlin.de
Water is considered a weak-field ligand, resulting in a small energy separation between the t₂g and e_g orbitals (Δo). This leads to a high-spin electronic configuration for the Co²⁺ ion. The d-electron configuration in the high-spin state is t₂g⁵e_g². acs.org
The characteristic pink color of hydrated cobalt(II) salts arises from electronic transitions between these split d-orbitals. The absorption of light in the visible region promotes an electron from a lower energy level to a higher one. For the octahedral [Co(H₂O)₆]²⁺ complex, the primary absorption band observed in the visible spectrum is attributed to the ⁴T₁g(F) → ⁴T₁g(P) transition. researchgate.netdalalinstitute.com This transition is responsible for the absorption maximum observed around 510 nm. researchgate.net Due to spin-orbit coupling and vibrational interactions, the electronic spectra of cobalt(II) complexes can be complex. jetir.org
Interactive Data Table: Electronic Properties of [Co(H₂O)₆]²⁺
| Property | Value/Description |
|---|---|
| Central Metal Ion | Cobalt(II), Co²⁺ |
| d-Electron Configuration | d⁷ |
| Coordination Geometry | Octahedral |
| Ligand | H₂O (weak-field) |
| Spin State | High-spin (t₂g⁵e_g²) |
| Ground State Term | ⁴T₁g |
| Major Electronic Transition | ⁴T₁g(F) → ⁴T₁g(P) |
| Absorption Maximum (λ_max) | ~510 nm |
Role of Sulfate Anions and Potassium Ions in the Crystal Structure
Cobaltous potassium sulfate hexahydrate is a member of the Tutton's salt family, which has the general formula M'₂(M'')(SO₄)₂(H₂O)₆. wikipedia.org In this structure, the sulfate anions (SO₄²⁻) and the potassium ions (K⁺) play crucial roles in maintaining the integrity of the crystal lattice.
The sulfate ions exist as discrete tetrahedra. They are linked to the [Co(H₂O)₆]²⁺ octahedra through a network of hydrogen bonds between the oxygen atoms of the sulfate group and the hydrogen atoms of the coordinated water molecules. nih.gov The potassium ions are situated in the interstitial spaces within the crystal lattice and are coordinated to oxygen atoms from both the sulfate anions and the water molecules of the [Co(H₂O)₆]²⁺ complexes, holding the structure together through electrostatic interactions. researchgate.net This arrangement of alternating [Co(H₂O)₆]²⁺ octahedra and SO₄²⁻ tetrahedra, held together by potassium ions and hydrogen bonds, is characteristic of the monoclinic P2₁/a space group typical for Tutton's salts. nih.govresearchgate.net
Electronic Band Structure and Optical Band Gap
The electronic band structure of a material describes the ranges of energy that an electron is allowed or forbidden to have. In the context of this compound, which is an insulating material, there is a significant energy gap between the valence band and the conduction band. This is known as the optical band gap. For potassium cobalt sulfate hexahydrate single crystals, the optical energy band gap has been determined to be 5.68 eV, indicating its nature as an insulator with high transmittance. researchgate.net
Paramagnetic Properties and Spin States of Co(II)
The cobalt(II) ion has an odd number of electrons, which leads to its salts being paramagnetic. wikipedia.org In the [Co(H₂O)₆]²⁺ complex, the Co²⁺ ion has a d⁷ electron configuration. As water is a weak-field ligand, it causes a small splitting of the d-orbitals. Consequently, it is energetically more favorable for the electrons to occupy the higher energy e_g orbitals rather than pairing up in the lower energy t₂g orbitals. This results in a high-spin complex. acs.orgbrainly.comtestbook.com
The electron configuration for a high-spin octahedral d⁷ complex is t₂g⁵e_g², which contains three unpaired electrons. acs.orgtestbook.comaskfilo.com The presence of these unpaired electrons is the source of the paramagnetism of the compound. The spin-only magnetic moment (μ_s) can be calculated using the formula:
μ_s = √[n(n+2)]
where 'n' is the number of unpaired electrons. For n=3, the calculated spin-only magnetic moment is approximately 3.87 Bohr Magnetons (BM). testbook.com Experimentally observed magnetic moments for high-spin octahedral Co(II) complexes are typically in the range of 4.6-5.3 BM, with the higher values attributed to a significant orbital contribution to the magnetic moment. neliti.com
Advanced Materials Applications Non Biological/non Medical Focus
UV Light Filter Technologies
Cobaltous potassium sulfate (B86663) hexahydrate, and related Tutton's salts containing cobalt, are of significant interest for their potential use in ultraviolet (UV) light filter technologies. researchgate.netsapub.orgproquest.com These materials possess favorable optical properties, notably high transmittance in the UV spectrum, which makes them suitable for applications requiring the selective passage of UV radiation while potentially blocking other regions of the electromagnetic spectrum. researchgate.net
Crystals of the Tutton's salt family, which includes cobaltous potassium sulfate hexahydrate, are investigated for applications such as UV light filters and sensors. researchgate.netproquest.com Research into mixed crystals, such as potassium cobalt nickel sulfate hexahydrate, has demonstrated transmittance exceeding 80% in the 190–390 nm wavelength range. researchgate.net The inclusion of transition metals like cobalt is crucial for conferring these optical filter characteristics, which can inhibit transmission in the visible spectrum while allowing UV and parts of the infrared spectrum to pass. proquest.com
The growth of large, high-quality single crystals of compounds like potassium cobalt sulfate hexahydrate is a key area of research for their application in UV light filters. scirp.orgresearchgate.net The slow evaporation method is commonly employed to produce these crystals. researchgate.net The study of these crystals is important for the development of modern devices based on solar-blind technology, which relies on effective UV filtering. mdpi.com
Table 1: Optical Properties of a Related Tutton's Salt Crystal
| Property | Value/Description | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Transmittance | >80% (in the 190–390 nm range) | researchgate.net |
Catalysis in Chemical Reactions
Cobalt compounds, with cobaltous potassium sulfate serving as a potential precursor, are utilized as catalysts in various industrial chemical reactions. atamanchemicals.com The catalytic activity is often attributed to the cobalt ion itself, and the presence of other elements, such as potassium, can significantly influence the catalyst's performance.
In the synthesis of ammonia (B1221849), a cornerstone of the fertilizer industry, cobalt-based catalysts are being explored. nih.govnih.gov Studies have shown that the addition of potassium to cobalt catalysts can have a notable effect on their activity. nih.govnih.gov For instance, while potassium is a well-known promoter for iron- and ruthenium-based ammonia synthesis catalysts, research on cobalt catalysts has shown that potassium doping can sometimes be detrimental to the catalytic activity. nih.govnih.gov This is attributed to factors such as the sintering of the catalyst and the coverage of active cobalt sites by potassium species. nih.govnih.gov
Another area where cobalt catalysts are employed is in the decomposition of nitrous oxide (N₂O), a potent greenhouse gas. Research on cobalt spinel (Co₃O₄) catalysts has demonstrated that doping with potassium can significantly enhance their catalytic performance, lowering the temperature required for N₂O decomposition. researchgate.net
Pigment and Dye Production
Hydrated cobalt(II) sulfate is a key intermediate in the preparation of various pigments. atamanchemicals.comwikipedia.org These cobalt-based pigments are valued for their stability and the range of colors they can produce, which extends beyond the well-known cobalt blue. kb.dk
The production of different cobalt pigments often involves the calcination (high-temperature heating) of cobalt oxide with other metal compounds, which can include potassium-containing substances. jacksonsart.com For example, Cobalt Yellow, also known as Aureolin, is chemically potassium cobaltinitrite. jacksonsart.com This demonstrates a direct role for potassium in the formulation of a specific cobalt pigment. While historically significant, the use of Cobalt Yellow has diminished due to concerns about its lightfastness. jacksonsart.com
The versatility of cobalt in pigment production is further highlighted by the creation of a spectrum of colors, including blues, violets, and turquoises, by combining cobalt with elements like aluminum, phosphorus, and zinc. jacksonsart.com
Electrochemical Applications (e.g., Storage Batteries, Electroplating Baths)
Cobalt(II) sulfate is a crucial component in electrochemical applications, particularly in storage batteries and electroplating baths. atamanchemicals.comwikipedia.org
In the context of batteries, cobalt is an essential element for the cathodes of many lithium-ion batteries. atamanchemicals.com While this compound itself may not be the direct material used in the final battery electrode, the synthesis of battery materials can involve cobalt sulfate as a precursor. mdpi.com For example, cobalt hexacyanoferrate, investigated as a cathode material for magnesium-ion batteries, is prepared using cobalt nitrate (B79036) hexahydrate, a related cobalt salt. mdpi.com
Cobalt sulfate is also widely used in electroplating baths to deposit a layer of cobalt onto other materials. atamanchemicals.comwikipedia.org This process is important for applications requiring wear resistance, hardness, and corrosion protection. An electroplating solution for pure cobalt can be based on an aqueous solution of a soluble cobalt salt, such as hydrated cobalt sulfate. google.com
Role as Laboratory Reagents and Precursors in Synthesis
This compound, as a Tutton's salt, and cobalt(II) sulfate in general, are common and versatile reagents in the laboratory. wikipedia.orgvulcanchem.com They serve as a routine source of the cobalt(II) ion for various chemical syntheses and are particularly important as precursors for creating other cobalt compounds and materials. atamanchemicals.comwikipedia.org
The synthesis of Tutton's salts themselves, including mixed-metal varieties, often starts with simple sulfate salts. scielo.br For instance, mixed crystals of ammonium (B1175870) nickel cobalt sulfate are prepared using nickel sulfate, cobalt sulfate, and ammonium sulfate. scielo.br This highlights the role of the individual sulfate compounds as building blocks.
Furthermore, cobalt(II) sulfate is used to prepare other cobalt salts through reactions with appropriate reagents. wikipedia.orggeeksforgeeks.org It is also a key starting material in crystal growth studies, where the well-defined crystal structure of compounds like this compound allows for the investigation of fundamental physical and chemical properties. vulcanchem.com The preparation of this compound can be achieved by crystallizing it from an aqueous solution containing stoichiometric amounts of cobalt(II) sulfate and potassium sulfate.
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | K₂Co(SO₄)₂·6H₂O |
| Potassium cobalt nickel sulfate hexahydrate | K₂CoₓNi₁₋ₓ(SO₄)₂·6H₂O |
| Cobalt(II) sulfate | CoSO₄ |
| Cobalt(II) sulfate hexahydrate | CoSO₄·6H₂O |
| Cobalt(II) sulfate heptahydrate | CoSO₄·7H₂O |
| Cobalt spinel | Co₃O₄ |
| Potassium cobaltinitrite (Aureolin) | K₃[Co(NO₂)₆] |
| Cobalt hexacyanoferrate | Co[Fe(CN)₆] |
| Cobalt nitrate hexahydrate | Co(NO₃)₂·6H₂O |
| Nickel sulfate | NiSO₄ |
| Ammonium sulfate | (NH₄)₂SO₄ |
| Potassium sulfate | K₂SO₄ |
| Iron | Fe |
| Ruthenium | Ru |
| Aluminum | Al |
| Phosphorus | P |
| Zinc | Zn |
| Magnesium | Mg |
| Nitrous oxide | N₂O |
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as crystals. For cobaltous potassium sulfate (B86663) hexahydrate, DFT calculations would primarily focus on the [Co(H₂O)₆]²⁺ octahedral complex, which dictates many of the salt's electronic and magnetic properties.
Studies on analogous Tutton's salts, such as those containing copper, nickel, and manganese, reveal common areas of investigation. iucr.orgnih.govacs.orgnih.gov DFT is employed to calculate structural, thermodynamic, and electronic properties of the coordination complexes. nih.gov For instance, in copper-doped Tutton's salts, DFT has been used to assess the influence of the host crystal's electric field on the copper unpaired electron wavefunction. iucr.org This involves calculating atomic charges to deduce electric field vectors and potentials along the metal-water bonds. iucr.org
In the context of cobaltous potassium sulfate hexahydrate, DFT calculations would be expected to:
Determine the optimized geometry of the [Co(H₂O)₆]²⁺ complex and its orientation within the monoclinic crystal lattice.
Calculate the electronic band structure and density of states (DOS) . This would reveal the nature of the band gap and the contributions of the cobalt 3d orbitals, sulfate anions, and potassium ions to the valence and conduction bands. Studies on similar Tutton's salts have reported band gaps in the range of 4.66 eV to 5.10 eV. researchgate.net
Analyze molecular orbitals and bonding characteristics . This includes quantifying the nature of the coordinate bonds between the central cobalt ion and the six water molecules.
Investigate the Jahn-Teller effect . While the Jahn-Teller distortion is most pronounced in copper(II) complexes, DFT can elucidate any similar electronic-vibrational coupling effects in the cobalt(II) complex, which can influence the stability and geometry of the coordination sphere. nih.govnih.gov
Simulate spectroscopic properties , such as vibrational frequencies (Raman and IR spectra), which can be compared with experimental data to validate the computational model. acs.orguctm.edu
A representative study on mixed ammonium-manganese-zinc Tutton's salts demonstrated that properties dependent on the electronic structure can be tuned by altering the chemical composition, a principle that would also apply to mixed-cation variants of cobaltous potassium sulfate. nih.gov
| Property Investigated with DFT | Expected Insights for this compound | Analogous System Studied |
| Electronic Band Structure | Determination of band gap and orbital contributions. | (NH₄)₂M(SO₄)₂(H₂O)₆ (M=Ni, Cu) researchgate.net |
| Molecular Orbitals | Analysis of bonding in the [Co(H₂O)₆]²⁺ complex. | (NH₄)₂Mn₁-xZnx(SO₄)₂(H₂O)₆ nih.gov |
| Jahn-Teller Effect | Assessment of geometric distortion of the [Co(H₂O)₆]²⁺ octahedron. | K₂Mn₀.₁₈Cu₀.₈₂(SO₄)₂(H₂O)₆ nih.gov |
| Crystalline Electric Field | Influence of the lattice on the Co²⁺ ion's electronic state. | Copper-doped Tutton's Salts iucr.org |
Molecular Dynamics Simulations for Crystal Growth and Dissolution
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of processes like crystal growth and dissolution. For this compound, MD simulations can bridge the gap between its atomic structure and macroscopic behavior.
Crystal Growth: MD simulations of crystal growth from an aqueous solution would involve modeling the interactions between cobalt ions, potassium ions, sulfate ions, and water molecules. The simulation would track the process of ion desolvation and their subsequent attachment to the growing crystal lattice.
Key aspects that can be studied include:
Face-specific growth rates: Tutton's salts grow at different rates on different crystallographic faces, which determines the final crystal habit. MD simulations can help understand the molecular mechanisms behind this anisotropy.
Role of the hydration shell: The rate-limiting step in the crystallization of ionic crystals from aqueous solution is often the exchange of water molecules around the cations. mdpi.com MD can simulate the dynamics of the [Co(H₂O)₆]²⁺ complex near the crystal surface.
Nucleation phenomena: While computationally intensive, MD can provide insights into the initial stages of crystal formation from a supersaturated solution.
Studies on the crystal growth of other Tutton's salts, like K₂Cu(SO₄)₂·6H₂O, have focused on characterizing the growth process through methods like slow evaporation and analyzing the resulting crystal structure, providing a basis for computational models. researchgate.net
Crystal Dissolution: MD simulations can also model the reverse process: the dissolution of a this compound crystal in an undersaturated aqueous solution. These simulations would show the detachment of ions from the crystal surface and their solvation by water molecules. Research on the dissolution of impure crystals has shown that regions with higher impurity concentrations can dissolve at different rates, leading to phenomena like the formation of hollow structures. rsc.org
A polarizable force field for the sulfate anion has been developed for use in MD simulations, which improves the accuracy of modeling its hydration and interaction with cations. nih.gov Such force fields are crucial for accurately simulating both the growth and dissolution of sulfate salts.
| Simulation Focus | Information Gained | Relevant Research Area |
| Crystal Growth | Anisotropic growth rates, ion attachment kinetics, nucleation. | Crystal growth of Tutton's salts researchgate.netresearchgate.net |
| Crystal Dissolution | Ion detachment mechanisms, role of surface defects. | Dissolution of impure crystals rsc.org |
| Ion Hydration | Dynamics of water exchange around Co²⁺ and K⁺ ions. | MD of hydrated cobalt and sulfate ions nih.govacs.orgresearchgate.net |
Modeling of Impurity Incorporation and Defect Formation
The purity of a crystalline material is critical for its applications. Computational modeling can be used to predict how impurities are incorporated into the crystal lattice of this compound and to understand the formation of various crystal defects.
Impurity Incorporation: The accidental inclusion of foreign ions or molecules during crystallization can significantly alter a crystal's properties. rsc.org Modeling of impurity incorporation typically involves:
Identifying incorporation mechanisms: Impurities can be incorporated through surface adsorption, inclusion in cavities, or substitution within the crystal lattice. acs.org
Calculating binding energies: The energy difference between an impurity residing in the solution versus being incorporated into the crystal lattice can be calculated to predict the likelihood of incorporation.
A study on potassium dihydrogen phosphate (B84403) developed a mathematical model based on a morphological population balance equation that accounted for the competitive adsorption of multiple impurities on different crystal faces. acs.org A similar approach could be applied to model the effect of common impurities (e.g., other divalent metals like Ni²⁺ or Mg²⁺) on the crystallization of this compound.
Defect Formation: Perfect crystals are an idealization; real crystals contain various defects such as vacancies (missing ions), interstitials (ions in non-lattice positions), and dislocations. A study of a mixed potassium zinc vanadium sulfate Tutton's salt utilized scanning electron microscopy to identify defect centers and crystal voids, which could be further analyzed with computational models to understand their formation and impact on the material's properties. researchgate.net Computational models can be used to determine the formation energies of these defects and to study their mobility within the crystal lattice, which is important for understanding the material's mechanical and electronic properties.
Thermodynamic Modeling of Phase Equilibria
Thermodynamic modeling is essential for understanding the conditions under which a particular solid phase, such as this compound, is stable. This involves constructing phase diagrams that map out the stable phases as a function of temperature, pressure, and composition.
For the system K₂SO₄–CoSO₄–H₂O, thermodynamic modeling would aim to:
Predict solubility limits: Determine the concentration of potassium and cobalt sulfates in an aqueous solution at which the double salt will start to crystallize at a given temperature.
Model phase transitions: this compound, like other hydrated salts, will lose its water of hydration upon heating. wikipedia.org Thermodynamic modeling can predict the temperatures at which these dehydration steps occur. For example, the related Tutton's salt K₂Cu(SO₄)₂·6H₂O shows a two-step dehydration process. researchgate.net
Use activity coefficient models: Models like NRTL (non-random, two-liquid) can be used to correlate and predict liquid-liquid and solid-liquid equilibria in complex aqueous salt solutions. scielo.br A semi-empirical thermodynamic model has been proposed for predicting the solubility of salts in mixed aqueous-organic solvents, which requires standard thermodynamic properties of the components. researchgate.net
The enthalpies of formation, hydration, and solution are key parameters in these models, which can be either determined experimentally through calorimetry or calculated using first-principles methods like DFT. mystudycart.com This data is crucial for designing and optimizing crystallization processes.
Future Research Directions
Exploration of Novel Synthesis Pathways (e.g., Electrospraying)
The conventional method for producing cobaltous potassium sulfate (B86663) hexahydrate crystals is through slow evaporation from an aqueous solution containing stoichiometric amounts of cobalt(II) sulfate and potassium sulfate. sapub.org While effective for growing large, high-quality single crystals, this method can be time-consuming. Future research is poised to explore more advanced and rapid synthesis techniques.
Novel methods such as sonochemical synthesis, which uses ultrasonic waves, and microwave-assisted synthesis have shown success in rapidly producing crystalline nanoparticles of other complex materials like metal-organic frameworks (MOFs). nih.goveeer.org These techniques could potentially be adapted for the synthesis of Tutton's salts, offering better control over particle size and morphology.
A particularly promising pathway is electrospraying. This technique involves the atomization of a liquid by electrical forces and has been used to create uniform thin films and nanoparticles of MOFs. nih.govresearchgate.net For cobaltous potassium sulfate hexahydrate, electrospraying could be investigated as a method to deposit thin, crystalline films onto various substrates. Such films could be integral to the development of new optical or electronic devices. The process could also be leveraged for the controlled synthesis of nanocrystals, where quantum confinement effects might lead to novel properties.
Design and Engineering of Crystals with Tailored Optical and Electronic Properties
Crystal engineering offers a powerful approach to modify the intrinsic properties of this compound for specific functions. Research has shown that the optical properties of sulfate crystals, which are often limited by the low polarizability of the sulfate tetrahedra, can be significantly enhanced. researchgate.netnih.gov One forward-looking strategy involves chemically tailoring the sulfate group with π-conjugated organic modules to increase optical anisotropy, a key property for applications in polarized light. researchgate.netnih.gov
Furthermore, the creation of mixed crystals by partially substituting the cobalt ion with other divalent cations like nickel has been shown to be an effective way to tailor optical properties. researchgate.net For instance, mixed crystals of potassium cobalt nickel sulfate hexahydrate have been designed to function as effective ultraviolet (UV) light filters, demonstrating high transmittance in the UV region while absorbing in the visible spectrum. researchgate.net Future research could systematically explore a wider range of substituent ions and concentrations to fine-tune the bandgap and transmission characteristics for various applications, such as specialized optical filters or sensors. The Jahn-Teller effect, an important phenomenon in transition metal complexes like the [Co(H₂O)₆]²⁺ octahedra in this salt, can also be manipulated through doping to influence structural and electronic properties. nih.gov
In-depth Studies of Surface Growth Phenomena and Defect Control
The quality of single crystals is paramount for many advanced applications. Therefore, a fundamental understanding of crystal growth mechanisms and the ability to control defects are critical areas for future research. In-situ studies, which allow for real-time observation of the crystallization process, are powerful tools for this purpose. Techniques like in-situ X-ray diffraction and laser interferometry can provide invaluable data on nucleation, the kinetics of face growth, and the formation of defects. nih.govmdpi.com
Studies on the growth kinetics of the related potassium cobalt-nickel sulphate crystals have revealed the role of screw dislocations in forming growth hillocks on the crystal faces. mdpi.com The density and nature of these dislocations significantly impact the crystal's perfection. Future investigations should focus on how parameters such as supersaturation, pH, temperature, and the presence of impurities influence surface morphology and the incorporation of defects like solution inclusions. mdpi.comresearchgate.net Understanding these relationships will enable the development of protocols to grow larger, more perfect crystals of this compound, which are essential for high-performance optical and electronic applications. In-situ electron backscatter diffraction (EBSD) is another technique that could be employed to study microstructural evolution during any potential phase transformations under thermal stress. springerprofessional.de
Advanced Characterization of Mixed Crystals and Doping Effects
The creation of mixed and doped crystals of Tutton's salts is a burgeoning field of research. nih.govacs.org By introducing other divalent cations (such as Ni²⁺, Mn²⁺, Cu²⁺, or Zn²⁺) into the K₂Co(SO₄)₂·6H₂O lattice, or by introducing dopants, researchers can create a vast library of materials with tunable properties. nih.govacs.orgmdpi.com
Future work in this area will rely on a suite of advanced characterization techniques to understand the structure-property relationships in these complex materials.
Spectroscopic Methods (Raman, IR): To probe the vibrational modes of the sulfate ions, the coordination environment of the metal aquo complexes ([M(H₂O)₆]²⁺), and the hydrogen bonding network. nih.govscielo.br
Thermal Analysis (TGA/DSC): To assess the thermal stability of the mixed crystals and understand their dehydration processes, which is crucial for applications like thermochemical heat storage. researchgate.netnih.gov
Hirshfeld Surface Analysis: A computational tool used to visualize and quantify intermolecular interactions within the crystal, providing insights into how doping affects the crystal's stability and packing. nih.gov
These detailed characterization studies will be essential for designing mixed crystals with optimized properties, such as enhanced thermal stability or specific optical absorption profiles. asianpubs.org
Development of New Industrial Applications
While cobalt sulfate, in general, has established applications in batteries, pigments, and catalysts, the specific properties of this compound and its engineered variants open the door to more specialized, high-value applications. alliedmarketresearch.commmta.co.uk
Future research should focus on translating the fundamental knowledge of this compound into practical technologies:
Optical Components: Building on the research into UV filters, further development could lead to commercial-grade optical filters for scientific instrumentation or "solar-blind" UV detectors that are insensitive to visible and infrared light. researchgate.netmdpi.com
Thermochemical Heat Storage: Tutton's salts are being investigated for their potential in low-temperature heat storage systems. The dehydration-rehydration cycle can be used to store and release thermal energy. nih.gov Mixed crystals containing cobalt could offer optimal dehydration temperatures and high energy storage densities for residential or industrial heat management. nih.govmdpi.com
Magnetic Materials: The presence of the paramagnetic Co²⁺ ion suggests potential applications in low-temperature physics, such as in adiabatic demagnetization refrigerators for achieving ultra-low temperatures. scielo.br
Sensing: The sensitivity of the crystal's optical and electronic properties to its environment could be harnessed to develop chemical or physical sensors.
A focused effort on material optimization for these specific applications, coupled with techno-economic analyses, will be crucial for moving this compound from the research laboratory to the industrial market.
Q & A
Q. What strategies mitigate cobalt leaching in aqueous electrochemical applications of this compound-derived catalysts?
- Methodological Answer : Cobalt leaching in alkaline electrolytes (e.g., during oxygen evolution reactions) can be minimized by: (i) Incorporating iron or molybdenum into the crystal lattice to stabilize the structure . (ii) Using core-shell heterostructures (e.g., CoMoO4⋅nH2O@CoFeOOH) to protect active cobalt sites . (iii) Monitoring cobalt ion concentration in electrolytes via ICP-OES post-experiment .
Q. How do hydration/dehydration cycles affect the catalytic activity of this compound in photochemical reactions?
- Methodological Answer : Hydration states influence coordination geometry and redox properties. Design experiments comparing catalytic performance (e.g., H2O2 decomposition rates) under controlled humidity. For cobalt nitrate hexahydrate, dehydration above 120°C alters solubility and reactivity . Use in situ Raman spectroscopy to correlate hydration-dependent structural changes with activity .
Analytical and Safety Considerations
Q. What precautions are critical when handling this compound in nanoparticle synthesis?
- Methodological Answer :
- Engineering Controls : Use fume hoods to prevent inhalation of airborne particles .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential carcinogenicity (Cobalt compounds are classified as Group 2B carcinogens) .
- Waste Disposal : Neutralize acidic cobalt-containing waste with sodium carbonate before disposal .
Q. How can XRD and FTIR spectroscopy complement each other in characterizing this compound?
- Methodological Answer :
- XRD : Resolves crystal structure (space group, lattice parameters) and detects polymorphic impurities. For Tutton salts, expect monoclinic symmetry with characteristic peaks at 2θ = 15–30° .
- FTIR : Identifies sulfate (ν3(SO4²⁻) at 1100 cm⁻¹) and hydration bands (O-H stretching at 3400 cm⁻¹). Compare with reference spectra for ammonium cobalt sulfate hexahydrate to confirm ligand coordination .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the thermal stability of this compound?
- Methodological Answer : Discrepancies often arise from varying experimental conditions (e.g., heating rates, atmosphere). Reproduce studies using identical TGA parameters (N2 atmosphere, 10°C/min) and validate with dynamic vapor sorption (DVS) to assess humidity-dependent stability . For example, cobalt sulfate heptahydrate showed stability up to 41.5°C under dry nitrogen but degraded rapidly in humid air .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
